molecular formula C12H28OSi B14706719 Tributyl silanol CAS No. 18388-85-7

Tributyl silanol

Cat. No.: B14706719
CAS No.: 18388-85-7
M. Wt: 216.43 g/mol
InChI Key: JYVWRCIOZLRMKO-UHFFFAOYSA-N
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Description

Tributyl silanol is an organosilicon compound with the chemical formula (C₄H₉)₃SiOH It is a member of the silanol family, characterized by the presence of a hydroxyl group attached to a silicon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

Tributyl silanol can be synthesized through several methods. One common approach involves the hydrolysis of tributylchlorosilane in the presence of water. The reaction typically proceeds under mild conditions, with the addition of a base such as sodium hydroxide to facilitate the hydrolysis process. The reaction can be represented as follows:

(C4H9)3SiCl+H2O(C4H9)3SiOH+HCl(C₄H₉)₃SiCl + H₂O → (C₄H₉)₃SiOH + HCl (C4​H9​)3​SiCl+H2​O→(C4​H9​)3​SiOH+HCl

Industrial Production Methods

In industrial settings, this compound is often produced using large-scale hydrolysis reactors. The process involves the controlled addition of water to tributylchlorosilane, followed by the removal of the resulting hydrochloric acid by-product. The reaction conditions, such as temperature and pressure, are carefully optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Tributyl silanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the hydroxyl group and the silicon atom.

    Oxidation: this compound can be oxidized to form tributylsilanone using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction of this compound can yield tributylsilane, typically using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with appropriate reagents. For example, reaction with alkyl halides can produce alkyl-substituted silanols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out at room temperature.

    Reduction: Lithium aluminum hydride; reactions are usually conducted under anhydrous conditions.

    Substitution: Alkyl halides, acids; reactions may require catalysts or specific solvents to proceed efficiently.

Major Products Formed

    Oxidation: Tributylsilanone

    Reduction: Tributylsilane

    Substitution: Alkyl-substituted silanols

Scientific Research Applications

Tributyl silanol has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds. Its reactivity makes it valuable in the development of new materials and catalysts.

    Biology: this compound is employed in the modification of biomolecules and surfaces.

    Medicine: Research has explored its potential in drug delivery systems and as a component in medical devices due to its biocompatibility.

    Industry: In industrial applications, this compound is used in the production of silicone-based materials, adhesives, and coatings.

Mechanism of Action

The mechanism of action of tributyl silanol involves its interaction with molecular targets through the hydroxyl group. This group can form hydrogen bonds and participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. In biological systems, this compound can interact with cellular components, potentially affecting cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Trimethylsilanol: Another silanol compound with three methyl groups attached to the silicon atom.

    Tributyltin: An organotin compound with similar alkyl groups but bonded to a tin atom instead of silicon.

Uniqueness

Tributyl silanol is unique due to the presence of the silicon atom, which imparts distinct chemical properties compared to its tin analogs. The silicon-oxygen bond in this compound is more stable than the tin-oxygen bond in tributyltin, making it less toxic and more suitable for certain applications. Additionally, the hydroxyl group in this compound allows for versatile chemical modifications, enhancing its utility in various fields .

Properties

IUPAC Name

tributyl(hydroxy)silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H28OSi/c1-4-7-10-14(13,11-8-5-2)12-9-6-3/h13H,4-12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYVWRCIOZLRMKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Si](CCCC)(CCCC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H28OSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40313368
Record name tributyl silanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40313368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18388-85-7
Record name NSC269577
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=269577
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name tributyl silanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40313368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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